5-Propyl-2h-tetrazole

描述

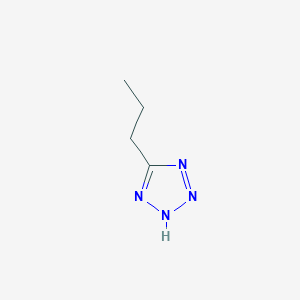

Structure

3D Structure

属性

IUPAC Name |

5-propyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-3-4-5-7-8-6-4/h2-3H2,1H3,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHCQVVOKAFXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279034 | |

| Record name | 5-propyl-2h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14389-13-0 | |

| Record name | 5-Propyl-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14389-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 11106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014389130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14389-13-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-propyl-2h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Propyl 2h Tetrazole and Its Derivatives

Conventional Synthetic Routes to 5-Substituted Tetrazoles Applicable to 5-Propyl-2H-tetrazole

Conventional methods for synthesizing 5-substituted tetrazoles, including this compound, have been well-established, primarily relying on cycloaddition reactions and catalyzed processes.

[3+2] Cycloaddition Reactions of Nitriles with Azide (B81097) Sources

The most prominent and widely utilized method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of nitriles with azide sources. nih.govbohrium.com This reaction, first reported in the early 20th century, involves the reaction of a nitrile, such as butyronitrile (B89842) (for the synthesis of this compound), with an azide, typically sodium azide, often in the presence of an acid or a catalyst. bohrium.comthieme-connect.com The traditional approach often involved the use of hydrazoic acid, which is highly toxic and explosive, prompting the development of safer alternatives using sodium azide with various activating agents. thieme-connect.comnih.gov

The reaction mechanism involves the nucleophilic attack of the azide ion on the carbon atom of the nitrile group, followed by cyclization to form the tetrazole ring. nih.gov The reaction conditions can significantly influence the yield and purity of the product. For instance, the reaction of butyronitrile with sodium azide can be carried out in solvents like dimethylformamide (DMF) at elevated temperatures. ajgreenchem.comchemicalbook.com

Catalyst-Mediated Tetrazole Formation

To overcome the high activation energy and improve the efficiency of the [3+2] cycloaddition, various catalysts have been employed. nih.gov These catalysts can be broadly categorized into metal-based catalysts and Lewis acids.

Copper(II) Complexes: Copper complexes have been shown to be effective catalysts for tetrazole synthesis. jchr.orgjchr.org For example, copper(II) acetate (B1210297) and copper sulfate (B86663) pentahydrate (CSPH) can catalyze the cycloaddition of nitriles and sodium azide. jchr.orgtandfonline.com The catalytic cycle is believed to involve the formation of a copper-azide intermediate, which then reacts with the nitrile. jchr.org Copper(II) complexes with various ligands, including Schiff bases and 2,2′-bipyridine, have also been successfully utilized. acs.orgnih.govrsc.orgdntb.gov.ua

Lewis Acids: Lewis acids are another important class of catalysts for tetrazole formation. nih.govorganic-chemistry.org They activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org Commonly used Lewis acids include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and boron trifluoride etherate (BF₃·OEt₂). organic-chemistry.orgtandfonline.comclockss.orgresearchgate.net For instance, AlCl₃ has been reported as an effective Lewis acid for the synthesis of arylaminotetrazoles and can be applied to the synthesis of other tetrazole derivatives. tandfonline.comresearchgate.net The use of solid-supported Lewis acids, such as silica-supported sulfuric acid or nano-TiCl₄/SiO₂, offers advantages in terms of catalyst recovery and reuse. nih.govajol.info

Table 1: Comparison of Conventional Catalysts for 5-Substituted Tetrazole Synthesis

| Catalyst Type | Examples | General Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Copper(II) Complexes | Cu(OAc)₂, CuSO₄·5H₂O, Cu(II)-Schiff base complexes | Various solvents (e.g., DMSO, DMF), elevated temperatures | High yields, good selectivity | Potential for metal contamination in the product |

| Lewis Acids | ZnCl₂, AlCl₃, BF₃·OEt₂ | Often requires stoichiometric amounts, can be harsh | Effective activation of nitriles | Difficult to handle, can generate acidic waste |

Multi-step Procedures for Functionalized Tetrazoles

The synthesis of more complex, functionalized tetrazoles often requires multi-step procedures. benthamdirect.com These can involve the initial synthesis of a functionalized nitrile, followed by the cycloaddition reaction. For instance, a multi-stage synthesis can be employed to produce diamino acid-functionalized biphenyl (B1667301) tetrazole derivatives. researchgate.net Another approach involves the Ugi-azide three-component reaction (UA-3CR), which allows for the efficient synthesis of 1,5-disubstituted tetrazoles from a chiral imine, an isocyanide, and an azide source. mdpi.com This method is particularly useful for creating libraries of enantiopure heterocycles. mdpi.com Multi-component reactions (MCRs) in general, such as the Passerini-tetrazole three-component reaction (PT-3CR), offer a streamlined approach to complex tetrazole-containing molecules. beilstein-journals.orgrsc.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This trend is also evident in the field of tetrazole synthesis, with a focus on eco-friendly catalysts and sustainable solvent systems. researchgate.netbenthamdirect.com

Development of Eco-Friendly Catalytic Systems

The development of green catalytic systems aims to replace toxic and expensive metal catalysts with more benign and recyclable alternatives. tandfonline.comresearchgate.netsemanticscholar.org

Heterogeneous Catalysts: A key strategy in green chemistry is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. ajgreenchem.comdergipark.org.tr Examples include:

SO₃H-carbon: A stable, water-resistant, and recyclable nonmetallic catalyst derived from glycerol (B35011) has been shown to be effective for the [3+2] cycloaddition of nitriles and sodium azide. ajgreenchem.com

Magnetic Nanoparticles: Magnetic nanoparticles (MNPs) functionalized with catalytic species, such as copper complexes, offer a facile method for catalyst recovery using an external magnet. tandfonline.comnih.govrsc.org For example, a copper(II) acetate stabilized on magnetic Fe₃O₄ nanoparticles modified with picolylamine has been used for the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles. tandfonline.com

Zeolites and Clays: Materials like CoY zeolite and montmorillonite (B579905) K-10 clay have been employed as reusable heterogeneous catalysts. ajol.infodergipark.org.tr

Organocatalysts: The use of small organic molecules as catalysts is another green approach. L-proline, a naturally occurring and inexpensive amino acid, has been demonstrated to be an efficient organocatalyst for the [3+2] cycloaddition of nitriles and sodium azide, eliminating the need for hazardous Lewis acids or metal catalysts. organic-chemistry.org

Utilization of Sustainable Solvent Systems

The choice of solvent plays a crucial role in the environmental impact of a chemical process. Traditional syntheses of tetrazoles often utilize volatile and toxic organic solvents like DMF and DMSO. ajgreenchem.comjchr.org Green chemistry promotes the use of more sustainable alternatives.

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. jchr.orgresearchgate.net Several water-mediated methodologies for tetrazole synthesis have been developed. benthamdirect.com For example, cysteine has been used as a catalyst in a water-mediated, one-pot, three-component synthesis of 5-substituted 1H-tetrazoles. clockss.org

Ethanol and other Bio-based Solvents: Ethanol, which can be derived from renewable resources, is another environmentally friendly solvent option. jchr.org Polyethylene glycol (PEG) has also been explored as a green solvent for tetrazole synthesis. nih.govresearchgate.net Solvent-free conditions, where the reaction is carried out without any solvent, represent an even greener alternative and have been successfully applied in some tetrazole syntheses, often in combination with heterogeneous catalysts or microwave irradiation. rsc.org

Table 2: Overview of Green Chemistry Approaches in Tetrazole Synthesis

| Green Approach | Specific Example | Key Advantages |

|---|---|---|

| Eco-Friendly Catalytic Systems | SO₃H-carbon | Recyclable, non-metallic, water-resistant ajgreenchem.com |

| Magnetic Nanoparticle-supported Catalysts | Easy separation and reuse, high efficiency tandfonline.comnih.govrsc.org | |

| Organocatalysts (e.g., L-proline) | Metal-free, inexpensive, non-toxic organic-chemistry.org | |

| Sustainable Solvent Systems | Water | Non-toxic, non-flammable, abundant researchgate.netbenthamdirect.com |

| Ethanol | Renewable, less toxic than many organic solvents jchr.org | |

| Solvent-Free | Minimizes waste, often faster reaction times rsc.org |

Derivatization Strategies for this compound

The tetrazole ring of this compound offers two nitrogen atoms (N1 and N2) that can be readily functionalized through alkylation and acylation reactions. These reactions are crucial for creating a diverse range of derivatives with tailored properties.

N-Alkylation:

Alkylation of the tetrazolate anion, formed in a basic medium, typically yields a mixture of 1-alkyl and 2-alkyl regioisomers. mdpi.com The ratio of these isomers is influenced by several factors, including the nature of the solvent, the steric and electronic effects of the substituent at the C5 position (in this case, the propyl group), and the alkylating agent used. mdpi.com For instance, the use of bulky substituents tends to favor the formation of the 2H-tautomer. mdpi.com

Common alkylating agents include alkyl halides, such as benzyl (B1604629) bromide, and α-chlorocarbonyl compounds. mdpi.comacs.org The reaction is often carried out in the presence of a base like potassium carbonate (K2CO3). mdpi.com In one study, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide in the presence of K2CO3 resulted in two separable regioisomers. mdpi.com

N-Acylation:

N-acylation introduces an acyl group onto the tetrazole ring, further expanding the chemical space of its derivatives. This can be achieved by reacting the tetrazole with acyl chlorides or anhydrides. For example, N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides have been synthesized by treating 2-(5-phenyl-2H-tetrazole-2-yl)acetohydrazide with various aroyl, heterocyclyl, or alkanoyl chlorides. researchgate.net Direct acylation of the tetrazole ring can also be an effective strategy.

A summary of common reagents and conditions for these reactions is presented below:

| Reaction Type | Reagents | Base | Solvent | Typical Conditions | Ref |

| N-Alkylation | Alkyl halides (e.g., benzyl bromide) | K2CO3 | DMF, Acetonitrile | Room temperature to reflux | mdpi.commdpi.com |

| N-Alkylation | α-chlorocarbonyl compounds | - | - | - | acs.org |

| N-Acylation | Acyl chlorides, Acetic anhydride | Triethylamine | DMF | Room temperature | researchgate.net |

The propyl side chain of this compound provides another site for chemical modification, allowing for the introduction of various functional groups. This can lead to derivatives with altered solubility, reactivity, and biological activity.

Methods for functionalizing alkyl side chains on heterocyclic rings can include:

Oxidation: The propyl group can potentially be oxidized to introduce hydroxyl or carbonyl functionalities. Common oxidizing agents like hydrogen peroxide or peracids can be employed for such transformations.

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the propyl chain can serve as a handle for further synthetic manipulations, such as cross-coupling reactions.

Amination: Recent studies have shown the possibility of intermolecular amination at unactivated Csp3–H bonds of esters, which could potentially be adapted for the propyl side chain of tetrazole derivatives. rsc.org

While specific examples for the direct functionalization of the propyl side chain of this compound are not extensively detailed in the provided search results, the general principles of alkyl chain functionalization are applicable.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, offering a convergent and efficient approach to building molecular complexity from simple starting materials in a single step. nih.govresearchgate.net For tetrazole synthesis, MCRs provide access to a wide variety of scaffolds with novelty, diversity, and complexity. nih.govcore.ac.uk

The Ugi and Passerini reactions are prominent examples of MCRs that have been utilized for the synthesis of tetrazole derivatives. beilstein-journals.org These reactions typically involve an isocyanide, a carbonyl compound (aldehyde or ketone), an amine, and a carboxylic acid (for Ugi) or just a carboxylic acid and an isocyanide (for Passerini).

While direct application of MCRs starting from this compound is not explicitly described, the principles of MCRs can be applied to generate derivatives. For example, an aldehyde or ketone derived from the functionalization of the propyl side chain could be a component in an MCR. The Ugi-tetrazole four-component reaction (UT-4CR) and the Passerini-tetrazole three-component reaction (P-3CR) are well-established methods for creating diverse tetrazole libraries. core.ac.uk

The advantages of using MCRs include:

Convergence and Atom Economy: Multiple starting materials are combined in a single operation, reducing the number of synthetic steps and waste. researchgate.net

Scaffold Diversity: By varying the components of the MCR, a large number of structurally diverse molecules can be rapidly synthesized. beilstein-journals.org

Operational Simplicity: MCRs are often one-pot reactions, simplifying the experimental procedure. researchgate.net

Functionalization of the Propyl Side Chain

Optimization and Scalability of this compound Synthetic Pathways

The efficient and scalable synthesis of this compound is crucial for its potential large-scale applications. Optimization of synthetic pathways focuses on improving reaction yields, reducing reaction times, and utilizing environmentally benign and cost-effective methods.

The most common route for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide. researchgate.netresearchgate.net For this compound, this involves the reaction of butyronitrile with an azide source, such as sodium azide. chemicalbook.com

Several strategies have been developed to optimize this reaction:

Catalysis: The use of catalysts can significantly enhance the reaction rate and yield. Both Lewis acids (e.g., ZnCl2, Al salts) and heterogeneous catalysts have been employed. organic-chemistry.org For example, a Co(II) complex has been shown to be an efficient catalyst for the [3+2] cycloaddition of sodium azide to organonitriles. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times compared to conventional heating. Yields for microwave-assisted synthesis of 5-substituted tetrazoles can be as high as 99% with reaction times as short as 10-120 minutes.

Green Chemistry Approaches: The use of greener solvents, such as ethylene (B1197577) glycol or water, and recyclable heterogeneous catalysts contributes to more sustainable synthetic processes. chemicalbook.com One reported method uses a biphasic system of toluene/water to achieve a quantitative product formation with a 90% isolated yield, which was also scalable to gram amounts. beilstein-journals.org

The table below summarizes various synthetic conditions and their impact on the synthesis of 5-substituted tetrazoles, which are applicable to this compound.

| Method | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Ref |

| Conventional | None | DMF | 100-130 | ~40 hours | - | |

| Microwave-Assisted | ZnBr2, AcOH | DMF, Water | 100-130 | 10-120 min | 69-99 | |

| Heterogeneous Catalysis | Pd/Co nanoparticles on CNT | DMSO, DMF | 85-120 | - | up to 94 | |

| Green Chemistry | BiPy2Cl2 | Ethylene Glycol | 80 | 1.5 h | 98 | chemicalbook.com |

| Biphasic System | None | Toluene/Water (9:1) | - | - | 90 | beilstein-journals.org |

| Co(II) Complex Catalysis | Co(II) complex | DMSO | 110 | 12 h | up to 99 | nih.gov |

Spectroscopic and Analytical Characterization of 5 Propyl 2h Tetrazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 5-propyl-2H-tetrazole systems. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment surrounding each proton.

For the propyl substituent, the ¹H NMR spectrum typically displays three distinct signals: a triplet corresponding to the terminal methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons adjacent to the tetrazole ring. In a study of this compound in DMSO-d₆, the methyl protons appeared as a triplet at approximately 1.02 ppm, the central methylene protons as a multiplet around 2.48 ppm, and the N-H proton of the tetrazole ring as a singlet at 4.12 ppm.

In related structures, such as 1-(4-(2-propyl-2H-tetrazol-5-yl)phenyl)ethan-1-ol, the propyl group protons show a triplet for the methyl group at 0.95 ppm, a multiplet for the central methylene group between 2.00-2.20 ppm, and a triplet for the N-CH₂ group at 4.56 ppm. acgpubs.org These values can vary slightly depending on the solvent and the presence of other functional groups in the molecule. acgpubs.orgchem-soc.si

Interactive Data Table: ¹H NMR Chemical Shifts for Propyl Group in this compound Derivatives

| Compound | Solvent | CH₃ (t, ppm) | -CH₂- (m, ppm) | N-CH₂- (t, ppm) | Source |

| This compound | DMSO-d₆ | 1.02 | 2.48 | - | |

| 5-(4-Methoxyphenyl)-2-(n-propyl)-2H-tetrazole | CDCl₃ | 0.80 | 1.90 | 4.40 | chem-soc.si |

| 1-(4-(2-Propyl-2H-tetrazole-5-yl)phenyl)ethan-1-one | CDCl₃ | 1.02 | 2.05-2.20 | 4.65 | acgpubs.org |

| 1-(4-(2-Propyl-2H-tetrazole-5-yl)phenyl)ethan-1-ol | CDCl₃ | 0.95 | 2.00-2.20 | 4.56 | acgpubs.org |

Note: t = triplet, m = multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling to enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org

In the ¹³C NMR spectrum of a this compound derivative, such as 1-(4-(2-propyl-2H-tetrazol-5-yl)phenyl)ethan-1-one, the propyl group carbons are observed at distinct chemical shifts: the methyl carbon (CH₃) at approximately 10.8 ppm, the central methylene carbon (-CH₂-) at 22.7 ppm, and the methylene carbon attached to the nitrogen (N-CH₂) at 54.7 ppm. acgpubs.org The carbon atom of the tetrazole ring (C5) typically resonates significantly downfield. For instance, in 5-(4-methoxyphenyl)-2-(n-propyl)-2H-tetrazole, the tetrazole carbon appears at 161.45 ppm. chem-soc.si

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound Derivatives

| Compound | Solvent | C (CH₃) ppm | C (-CH₂-) ppm | C (N-CH₂) ppm | C (Tetrazole) ppm | Source |

| 5-(4-Methoxyphenyl)-2-(n-propyl)-2H-tetrazole | CDCl₃ | 10.98 | 22.88 | 54.70 | 161.45 | chem-soc.si |

| 1-(4-(2-Propyl-2H-tetrazole-5-yl)phenyl)ethan-1-one | CDCl₃ | 10.8 | 22.7 | 54.7 | 163.8 | acgpubs.org |

| 1-(4-(2-Propyl-2H-tetrazole-5-yl)phenyl)ethan-1-ol | CDCl₃ | 10.6 | 22.5 | 54.4 | 164.4 | acgpubs.org |

While ¹H and ¹³C NMR are standard, advanced NMR techniques are necessary to probe the nitrogen atoms of the tetrazole ring. Due to the quadrupolar nature of the more abundant ¹⁴N isotope, which often leads to broad signals, ¹⁵N NMR is generally more informative, despite its lower natural abundance and sensitivity. conicet.gov.ar

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a two-dimensional NMR technique that correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. This is particularly useful for assigning proton and carbon signals in complex molecules. derpharmachemica.com For tetrazole systems, ¹H-¹⁵N HSQC and Heteronuclear Multiple Bond Correlation (HMBC) experiments can definitively assign the chemical shifts of the nitrogen atoms. ipb.pt

Studies on various tetrazole derivatives have shown that the ¹⁵N chemical shifts are sensitive to the substitution pattern on the ring. conicet.gov.arnih.gov For example, in 1-substituted-1H-tetrazoles, the nitrogen atoms typically exhibit a shielding order of N1 > N4 > N2 > N3. conicet.gov.ar Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are often used in conjunction with experimental data to predict and confirm ¹⁵N chemical shifts. conicet.gov.arnih.gov The characterization of energetic compounds like 5-(trinitromethyl)-2H-tetrazole and its derivatives has been accomplished using a combination of ¹H, ¹³C, ¹⁴N, and ¹⁵N NMR spectroscopy. acs.orgresearchgate.net

13C NMR Analysis for Carbon Skeleton Confirmation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes of the this compound molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and structural features.

For this compound, characteristic IR absorption bands include those for the N-H stretch, C=N stretching of the tetrazole ring, and various vibrations of the propyl group. The N-H stretching vibration in 1H-tetrazoles is typically observed in the range of 3100-3300 cm⁻¹, a signal that is absent in the 2H-tautomers. A C=N stretching vibration is often seen around 1600 cm⁻¹. In the case of 1-(4-(2-propyl-2H-tetrazol-5-yl)phenyl)ethan-1-one, the IR spectrum shows a strong absorption for the C=O group at 1676 cm⁻¹ and C-H stretching of the propyl group at 2966 cm⁻¹. acgpubs.org The analysis of the FTIR spectra of crystalline tetrazole derivatives, often aided by computational modeling, allows for detailed assignment of the vibrational modes. nih.gov

Interactive Data Table: Key IR Absorption Frequencies for Tetrazole Derivatives

| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Source |

| N-H Stretch (1H-tetrazole) | 3100–3300 | |

| C=N Stretch (tetrazole ring) | ~1600-1605 | chem-soc.si |

| C-H Stretch (alkyl) | ~2870-2969 | acgpubs.orgchem-soc.si |

| C=O Stretch (ketone) | ~1676-1699 | acgpubs.org |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. This often means that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For tetrazole systems, Raman spectroscopy can provide additional information about the vibrations of the tetrazole ring and the substituent groups. For instance, in studies of energetic materials, Raman spectroscopy has been used alongside other techniques to characterize the prepared compounds. researchgate.net Computational studies have also utilized Raman data to understand the vibrational properties of related heterocyclic systems. The in-plane movement of NCH ligands in a complex has a harmonic frequency of 147.3 cm⁻¹ as observed in its Raman spectrum. mdpi.com The synthesis and characterization of novel energetic compounds have also employed Raman spectroscopy to analyze the synthesized compounds. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Tetrazole Ring Vibrations

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound (C₄H₈N₄), with a molecular weight of 112.13 g/mol , the mass spectrum provides key insights into its structural stability and the characteristic cleavages it undergoes. nih.gov

In the gas phase, the tautomeric equilibrium of many 5-substituted tetrazoles tends to favor the 2H-tautomer. rsc.orgunlp.edu.ar The fragmentation of tetrazole derivatives is highly influenced by the substituent on the ring. nih.govresearchgate.net Electron ionization (EI) mass spectrometry of 5-substituted-1H-tetrazoles often reveals characteristic fragmentation pathways. A common fragmentation involves the elimination of a molecule of nitrogen (N₂) or hydrazoic acid (HN₃). lifesciencesite.com For instance, in positive ion mass spectrometry, the protonated tetrazole ring can undergo opening via the cleavage of the N1-N2 bond, followed by the release of an HN₃ molecule. lifesciencesite.com In negative ion mode, the elimination of a nitrogen molecule (N₂) is frequently observed. lifesciencesite.com

The mass spectrum of 1H-tetrazole itself shows a prominent molecular ion peak and a base peak corresponding to the loss of a nitrogen molecule ([M-N₂]⁺). aip.org For substituted tetrazoles, such as 2,5-dimethyl-2H-tetrazole, fragmentation can involve the bisection of the tetrazole ring. aip.org In the case of 5-aryl(heteroaryl)tetrazoles, the elimination of two N₂ molecules from the molecular ion has been noted. mdpi.com

Based on these general principles, a proposed fragmentation pathway for this compound under electron ionization is outlined below. The initial event is the formation of the molecular ion [M]⁺. Subsequent fragmentation would likely involve the characteristic loss of nitrogen-containing species from the tetrazole ring and fragmentation of the propyl side chain.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Description |

| 112 | [C₄H₈N₄]⁺ | Molecular Ion (M⁺) |

| 84 | [C₄H₈N₂]⁺ | Loss of N₂ from the molecular ion |

| 70 | [C₃H₆N₂]⁺ | Loss of CH₂ from [M-N₂]⁺ |

| 69 | [C₄H₇N₂]⁺ | Loss of HN₃ from the molecular ion |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation from propyl group rearrangement and cleavage |

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing accurate measurements of bond lengths, bond angles, and other geometric parameters. uol.dewikipedia.org

The geometric parameters of the tetrazole ring are well-established from numerous X-ray diffraction studies of its derivatives. nih.govrsc.org The bond lengths and angles within the 2H-tetrazole ring are characteristic. Theoretical calculations and experimental data from related structures provide a reliable estimate of these parameters for this compound. For example, in a study of 2,5-disubstituted 2H-tetrazoles, the bond lengths and valence angles were found to be in good agreement with theoretical calculations. mdpi.com The analysis of related structures, such as substituted s-tetrazines, also provides comparative data on bond lengths within nitrogen-containing heterocyclic rings. vanderbilt.edu

Table 2: Typical Bond Lengths in Tetrazole Derivatives

| Bond | Typical Length (Å) | Source Context |

| N1-N2 | 1.355 | From 2-(1H-tetrazol-1-yl)benzoic acid nih.gov |

| N2-N3 | 1.293 | From 2-(1H-tetrazol-1-yl)benzoic acid nih.gov |

| N3-N4 | 1.358 | From 2-(1H-tetrazol-1-yl)benzoic acid nih.gov |

| N4-C5 | 1.312 | From 2-(1H-tetrazol-1-yl)benzoic acid nih.gov |

| C5-N1 | 1.340 | From 2-(1H-tetrazol-1-yl)benzoic acid nih.gov |

| C5-C(propyl) | ~1.50 | General C-C single bond |

Table 3: Typical Bond Angles in Tetrazole Derivatives

| Angle | Typical Angle (°) | Source Context |

| N1-C5-N4 | ~108 | General for tetrazole ring |

| C5-N1-N2 | ~105 | General for tetrazole ring |

| N1-N2-N3 | ~111 | General for tetrazole ring |

| N2-N3-N4 | ~105 | General for tetrazole ring |

| N3-N4-C5 | ~111 | General for tetrazole ring |

| N4-C5-C(propyl) | ~126 | Varies with substitution |

| N1-C5-C(propyl) | ~126 | Varies with substitution |

The dihedral angles define the three-dimensional shape of the molecule. For this compound, the key dihedral angle would be between the plane of the tetrazole ring and the plane of the propyl group's carbon chain. Due to the potential for rotation around the C5-C(propyl) bond, the propyl group can adopt various conformations. In the solid state, the observed conformation will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions within the crystal lattice.

Advanced Computational and Theoretical Investigations of 5 Propyl 2h Tetrazole

Quantum Chemical Calculations

Quantum chemical methods are employed to solve the Schrödinger equation for the molecule, yielding detailed information about its electronic properties and energetics.

Density Functional Theory (DFT) has become a principal method for investigating the electronic characteristics of tetrazole derivatives. These studies focus on correlating the electron density with the molecule's energy, stability, and reactivity. For 5-Propyl-2H-tetrazole, DFT calculations are used to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

DFT methods are also applied to analyze the charge distribution across the molecule, identifying electron-rich and electron-poor regions, which governs its intermolecular interactions. The stability of the tetrazole ring, influenced by the electron-donating nature of the propyl group, can be quantified. Studies on related substituted tetrazoles show that alkyl groups influence the nucleophilicity and stability of the ring system. rsc.org Energetic properties, such as heats of formation, are often calculated using DFT to assess the compound's potential as an energetic material. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of this compound (Illustrative) (Note: These values are illustrative and depend on the specific DFT functional and basis set used.)

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | 0.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability. |

| Dipole Moment | ~2.1 D | Measures molecular polarity. |

| Heat of Formation | > 0 kJ/mol | Suggests potential energetic character. researchgate.net |

Ab initio molecular orbital calculations, which are based on first principles without reliance on empirical data, provide a highly accurate framework for studying this compound. High-level methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, often with extensive basis sets like 6-311+G(2d,2p), are used to construct detailed energetic profiles. sci-hub.se

These calculations can predict the energy barriers for chemical processes such as tautomerization and conformational changes. sci-hub.se For instance, the energy difference between the 1H and 2H tautomers of the tetrazole ring can be determined with high precision. sci-hub.seresearchgate.net Furthermore, ab initio methods are instrumental in predicting spectroscopic data. By calculating vibrational frequencies, it is possible to simulate Infrared (IR) and Raman spectra, which can then be compared with experimental measurements for structural validation. nih.gov Similarly, the prediction of nuclear magnetic shielding constants allows for the simulation of NMR spectra. nih.gov

Table 2: Sample Ab Initio Energetic Profile for Tetrazole Isomerization (Illustrative Data Based on Unsubstituted Tetrazole Studies) (Source methodology from references sci-hub.sethieme-connect.de)

| Species/Process | Method | Relative Energy (kJ/mol) | Phase |

| 1H-Propyl-tetrazole | QCISD(T) | 7 | Gas |

| 2H-Propyl-tetrazole | QCISD(T) | 0 (Reference) | Gas |

| 5H-Propyl-tetrazole | QCISD(T) | ~100 | Gas |

| Isomerization Barrier (1H → 2H) | QCISD(T) | ~207 | Gas |

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend the investigation from static structures to the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

While the tetrazole ring itself is a planar and relatively rigid aromatic system, the attached propyl group possesses conformational flexibility due to rotation around its carbon-carbon single bonds. thieme-connect.de Conformational analysis is performed to identify the most stable arrangements (conformers) of the propyl chain relative to the ring.

Computational methods are used to scan the potential energy surface by systematically rotating the dihedral angles of the propyl group. This process identifies low-energy conformers, such as the anti (trans) and gauche configurations, and determines the energy barriers for rotation between them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. Understanding the preferred conformation is crucial as it can influence the molecule's packing in the solid state and its interaction with biological targets.

Table 3: Hypothetical Conformational Analysis of the Propyl Group in this compound

| Conformer | C-C-C-C Dihedral Angle | Relative Energy (kJ/mol) | Description |

| Anti (Trans) | ~180° | 0 (Most Stable) | The carbon chain is fully extended. |

| Gauche | ~±60° | ~3-5 | The carbon chain is bent. |

5-substituted tetrazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the ring's nitrogen atoms. thieme-connect.de The equilibrium between these two forms is highly sensitive to the surrounding environment. sci-hub.se

Gas Phase: In the gas phase, theoretical calculations consistently show that the 2H-tautomer is more stable than the 1H-tautomer. researchgate.netthieme-connect.de This preference is attributed to the intrinsic electronic properties of the isolated molecule.

Solution Phase: The equilibrium can shift dramatically in solution. The 1H-tautomer is significantly more polar than the 2H-tautomer. Consequently, in polar solvents, the 1H form is preferentially stabilized through dipole-dipole interactions, making it the dominant species. sci-hub.seresearchgate.net In nonpolar solvents, both tautomers may exist in comparable amounts. sci-hub.se

Solid State: In the solid phase, either tautomer can be "trapped" in the crystal lattice, a phenomenon known as desmotropy. worktribe.com The specific tautomer present depends on crystallization conditions, and intermolecular forces like hydrogen bonding play a decisive role in stabilizing one form over the other.

Table 4: Tautomeric Preference of 5-Substituted Tetrazoles by Phase (Based on general findings for tetrazoles from references sci-hub.seresearchgate.netthieme-connect.de)

| Phase | Dominant Tautomer | Primary Reason |

| Gas | 2H-tetrazole | Intrinsic electronic stability. |

| Nonpolar Solution | 1H and 2H mixture | Minimal solvent stabilization effects. |

| Polar Solution | 1H-tetrazole | Stabilization of the more polar tautomer. |

| Solid | 1H or 2H | Crystal packing forces and hydrogen bonding. worktribe.com |

The influence of a solvent on the properties of this compound can be modeled computationally using implicit or explicit solvent models. The self-consistent reaction field (SCRF) method is a common implicit approach where the solvent is treated as a continuous medium with a specific dielectric constant. sci-hub.se

These simulations demonstrate that a solvent environment can significantly alter the molecule's properties. For the more polar 1H-tautomer, increasing solvent polarity can lead to changes in its geometry, charge distribution, and vibrational frequencies. sci-hub.se The dipole moment of the molecule is particularly sensitive to the solvent, increasing as the polarity of the medium increases. These calculations are vital for understanding the behavior of the compound in realistic chemical environments and for accurately predicting its properties in solution.

Table 5: Illustrative Solvent Effects on the Calculated Dipole Moment of 1H-Propyl-tetrazole (Methodology based on reference sci-hub.se)

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | ~4.5 |

| Hexane (Nonpolar) | 2.0 | ~5.8 |

| Acetonitrile (Polar) | 37.5 | ~7.1 |

| Water (Polar) | 78.4 | ~7.5 |

Investigation of Tautomeric Equilibria and Relative Stabilities in Different Phases (e.g., gas, solution, solid)

Prediction of Chemical Reactivity and Selectivity

Advanced computational methods provide profound insights into the chemical behavior of this compound, enabling the prediction of its reactivity and selectivity in various chemical transformations. These theoretical investigations are crucial for understanding the molecule's electronic properties and for guiding the synthesis of new derivatives with desired functionalities.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. libretexts.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. ajrconline.org

While specific FMO data for this compound is not extensively published, analysis of related tetrazole derivatives through Density Functional Theory (DFT) calculations provides valuable insights into its expected electronic characteristics. For instance, studies on various substituted tetrazoles reveal that the nature and position of substituents significantly influence the HOMO and LUMO energy levels and the corresponding energy gap.

Computational studies on a series of tetrazole derivatives have shown that the HOMO is typically distributed over the tetrazole ring, indicating that this moiety is the primary site for electron donation. researchgate.net The LUMO, conversely, is often located on the substituent or parts of the tetrazole ring, depending on the specific substitution pattern.

The following table summarizes FMO data from computational studies on various tetrazole derivatives, which can be used to infer the properties of this compound. The energy gap (Egap) is a key indicator of chemical reactivity.

| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Reference |

|---|---|---|---|---|

| 1-Benzyl-5-amino-1H-tetrazole (monomer) | -6.213 | -0.553 | 5.66 | academie-sciences.fr |

| 1-Benzyl-5-amino-1H-tetrazole (dimer) | -6.109 | -0.694 | 5.415 | academie-sciences.fr |

| 1-Benzyl-5-amino-1H-tetrazole (tetramer) | -6.117 | -0.784 | 5.333 | academie-sciences.fr |

| Tetrazole derivative (3b) | - | - | 2.21 | ajrconline.org |

| Tetrazole derivatives (5a-e) | - | - | Varies | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Reaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. lukasiewicz.gov.plscispace.com The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue represents electron-deficient regions (positive potential, prone to nucleophilic attack). academie-sciences.fr

For tetrazole derivatives, MEP analysis consistently reveals that the nitrogen atoms of the tetrazole ring are the most electron-rich centers. researchgate.netresearchgate.net Specifically, the regions around the N2 and N3 (or N3 and N4, depending on the tautomeric form and substitution) atoms typically exhibit the most negative electrostatic potential. This high electron density makes these nitrogen atoms the primary sites for interactions with electrophiles and for forming hydrogen bonds. academie-sciences.fracs.org

In the case of this compound, the MEP map is expected to show a significant negative potential around the nitrogen atoms of the tetrazole ring, highlighting them as the principal nucleophilic centers. The hydrogen atom attached to a nitrogen of the ring (in the 1H or 2H tautomer) would be characterized by a positive electrostatic potential, making it the most likely site for deprotonation or interaction with nucleophiles. The propyl group, being largely non-polar, would exhibit a relatively neutral potential.

These computational predictions are invaluable for understanding the intermolecular interactions of this compound and for designing chemical reactions, such as alkylation or coordination with metal centers, which would preferentially occur at the electron-rich nitrogen atoms of the tetrazole core. acs.org

Computational Design and Virtual Screening of Novel this compound Analogues

The principles of computational chemistry are not only used to understand existing molecules but also to design novel compounds with tailored properties. Computational design and virtual screening are indispensable tools in modern drug discovery and materials science for identifying promising new molecular structures from vast virtual libraries. acs.orgnih.gov

For this compound, computational design strategies can be employed to create a virtual library of analogues with modified properties. This involves systematically altering the substituents on the tetrazole ring or the propyl chain and then calculating the physicochemical and biological properties of these new structures. For example, by introducing different functional groups onto the propyl chain or by substituting the hydrogen on the tetrazole ring with various chemical moieties, it is possible to modulate properties such as lipophilicity, solubility, and electronic characteristics. nih.gov

Virtual screening can then be used to filter these designed analogues based on a set of desired criteria. scielo.br This can involve:

Pharmacophore-based screening: Identifying analogues that match a specific 3D arrangement of chemical features known to be essential for a particular biological activity. mdpi.com

Docking-based screening: Simulating the binding of the designed analogues to the active site of a target protein to predict their binding affinity and mode of interaction. uobaghdad.edu.iq

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: Using computational models to estimate the pharmacokinetic and toxicological profiles of the analogues to prioritize candidates with drug-like properties. uobaghdad.edu.iq

For instance, if the goal is to develop new therapeutic agents based on the this compound scaffold, a virtual screening campaign could be designed to identify analogues with high predicted affinity for a specific biological target, such as an enzyme or a receptor, while also possessing favorable ADMET properties. tandfonline.com This approach significantly accelerates the discovery process by focusing experimental efforts on the most promising candidates, thereby saving time and resources. nih.gov

The following table outlines a hypothetical workflow for the computational design and virtual screening of this compound analogues.

| Step | Description | Computational Tools/Methods |

|---|---|---|

| 1. Scaffold Selection | Define the core structure of this compound as the starting point. | Chemical drawing software |

| 2. Analogue Library Generation | Create a virtual library of derivatives by adding or modifying functional groups on the scaffold. | Library enumeration software |

| 3. Property Calculation | Calculate key physicochemical and electronic properties for each analogue. | DFT, QSAR models |

| 4. Virtual Screening Cascade | Filter the library using a series of computational models to identify promising candidates. | Pharmacophore modeling, molecular docking, ADMET prediction software |

| 5. Hit Selection and Prioritization | Analyze the top-ranked virtual hits and select a small, diverse set for experimental validation. | Data analysis and visualization tools |

Through such in silico approaches, the chemical space around this compound can be efficiently explored to identify novel compounds with enhanced or entirely new functionalities.

Reactivity and Mechanistic Studies of 5 Propyl 2h Tetrazole

Denitrogenative Annulation Reactions Involving Tetrazole Moieties

Transition-metal-catalyzed denitrogenative annulation has emerged as a powerful synthetic strategy for constructing valuable N-heterocyclic molecules from tetrazoles. snnu.edu.cnnih.gov This method is recognized for being a step- and atom-economical process where the only byproduct is environmentally benign nitrogen gas. snnu.edu.cn The reaction involves the extrusion of a dinitrogen molecule (N₂) from the tetrazole ring, followed by the formation of a new ring structure (annulation).

This transformation typically utilizes transition metal catalysts, such as those based on rhodium, nickel, or iron, to facilitate the reaction. snnu.edu.cnresearchgate.netrsc.org The process often proceeds through the formation of a metal-nitrene radical intermediate after the loss of N₂ from a metal-azide complex. rsc.org However, compared to the analogous reaction with 1,2,3-triazoles, the denitrogenative annulation of 1,2,3,4-tetrazoles is considered more challenging due to the greater inertness of the tetrazole moiety. snnu.edu.cnnih.gov

Computational studies on metalloporphyrin-catalyzed reactions of 1,2,3,4-tetrazole have provided insights into the mechanism. rsc.org In an iron-porphyrin system, the denitrogenative annulation pathway is favored and involves the formation of a metal-nitrene radical as the chemoselectivity-determining step. rsc.org The development of these reactions holds significant potential for applications in medicinal chemistry and drug discovery. snnu.edu.cnnih.gov

Regioselectivity and Stereoselectivity in Reactions of 5-Propyl-2H-tetrazole (e.g., N-alkylation)

The N-alkylation of 5-substituted-1H-tetrazoles, such as this compound, is a critical reaction for creating disubstituted tetrazole derivatives, which are important scaffolds in medicinal chemistry. organic-chemistry.org A key feature of this reaction is its regioselectivity, with a strong preference for the formation of 2,5-disubstituted tetrazole isomers over the 1,5-disubstituted isomers. organic-chemistry.orgnih.govd-nb.info

The ratio of the resulting 2,5-isomer to the 1,5-isomer is influenced by several factors, including the nature of the aryl substituent on the tetrazole ring and the reaction conditions. d-nb.info For instance, in the N-alkylation of various 5-aryltetrazoles, the isomer weight ratio was found to range from 2.8:1 to as high as 13.5:1, consistently favoring the 2,5-disubstituted product. d-nb.info

Mechanistic studies suggest that the observed regioselectivity cannot be attributed solely to steric hindrance from the electrophile. rsc.org A more nuanced explanation is based on the different mechanisms of nucleophilic substitution (SN1 vs. SN2). rsc.org A novel method for this alkylation involves the diazotization of aliphatic amines using an organic nitrite (B80452) reagent, which generates a transient alkyl diazonium intermediate as the alkylating agent. organic-chemistry.orgrsc.org This approach demonstrates good functional group tolerance and consistently favors the 2,5-disubstituted product. organic-chemistry.org

| Factor | Influence on Regioselectivity | Typical Outcome | Reference |

|---|---|---|---|

| Reaction Mechanism | The nature of the alkylating agent (SN1 vs. SN2 character) affects the site of attack on the tetrazole anion. | Preferential formation of the 2,5-disubstituted isomer is generally observed. | rsc.org |

| Substituent at C5 | The electronic and steric properties of the group at the 5-position (e.g., propyl vs. various aryl groups) can alter the isomer ratio. | Isomer ratios (2,5- to 1,5-) can vary significantly, for example from 2.8:1 to 13.5:1. | d-nb.info |

| Alkylation Method | Using transient alkyl diazonium intermediates from aliphatic amines provides a reliable route. | Good to excellent yields of the 2,5-disubstituted product with high selectivity. | organic-chemistry.org |

| Intramolecular Stabilization | In certain cases, intramolecular stabilization of the resulting diazonium intermediate can influence the regiochemical outcome. | Can alter the expected isomer ratio based on steric or electronic effects alone. | rsc.org |

Cycloaddition Reactions and Their Mechanism with this compound as a Reactant

Cycloaddition reactions are fundamental to both the synthesis and reactivity of this compound. The most common method for synthesizing the 5-substituted tetrazole core itself is the [3+2] cycloaddition reaction. acs.orgnih.gov For this compound, this involves the reaction between propionitrile (B127096) and an azide (B81097) source, typically sodium azide.

This reaction often requires catalysts to overcome a high activation barrier. acs.org Various homogeneous and heterogeneous catalytic systems have been developed to improve efficiency, yield, and reaction conditions. acs.org Cobalt(II) complexes, for example, have been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles under homogeneous conditions. acs.orgnih.gov Mechanistic investigations of this cobalt-catalyzed reaction have successfully isolated and structurally characterized a cobalt(II)-diazido intermediate, providing direct evidence for the reaction pathway. acs.orgnih.gov The proposed mechanism involves the coordination of the azide to the metal center, which then interacts with the nitrile. acs.orgnih.gov

Beyond its synthesis, this compound can act as a reactant in cycloaddition reactions, primarily through photochemical activation. Upon irradiation, 2,5-disubstituted tetrazoles can undergo denitrogenation (loss of N₂) to form highly reactive nitrile imine intermediates. researchgate.netrsc.org These nitrile imines are 1,3-dipoles that can subsequently undergo [3+2] cycloaddition with a suitable dipolarophile, such as an alkene or quinone. researchgate.netrsc.org This process, known as the Nitrile Imine Mediated Tetrazole-Ene Cycloaddition (NITEC), is a mild and versatile method for forming pyrazoline rings. researchgate.net

| Catalytic System | Reaction Conditions | Yield Range | Key Features | Reference |

|---|---|---|---|---|

| Classical (Uncatalyzed) | Sodium azide + propionitrile in DMF/DMSO | 63-79% | Well-established but requires long reaction times and high temperatures (85–130 °C). | |

| Cobalt(II) Complexes | DMSO, 110 °C, 1 mol% catalyst | 83-97% | High efficiency; isolation of a key diazido intermediate supports the mechanism. | acs.orgnih.gov |

| Copper(II) Complexes | Supported on magnetic nanoparticles | High | Facilitates catalyst recovery and reuse. | |

| Heterogeneous Catalysts (e.g., Pd/Co NPs, Ag NPs) | DMSO or DMF, 85–120 °C | 88-99% | Recyclable, eco-friendly, and offers improved reaction rates. |

Stability and Degradation Pathways of this compound Systems

The tetrazole ring is characterized by a high nitrogen content and a high positive enthalpy of formation, which makes its derivatives, including this compound, energetic compounds. researchgate.netcolab.ws The thermal decomposition of tetrazoles is a rapid, exothermic process that primarily releases molecular nitrogen (N₂), a thermodynamically stable product. researchgate.netcolab.wsresearchgate.net This property is the basis for their use in energetic materials. researchgate.net

The thermal stability of tetrazole derivatives varies, with decomposition onset temperatures for some compounds ranging from 120°C to over 250°C. researchgate.netat.ua For example, certain asymmetric N,N-bridged tetrazole compounds decompose in the range of 120°C to 267°C. at.ua Studies on the thermal analysis of various tetrazole compounds show that the ring typically decomposes exothermically at temperatures between 190–240 °C. researchgate.net

Theoretical studies on the decomposition of the parent tetrazole molecule have elucidated complex reaction pathways. acs.org The mechanism involves tautomeric equilibria between 1H-tetrazole and 2H-tetrazole, which can interconvert via concerted double hydrogen atom transfers in H-bonded dimers with energy barriers significantly lower than for unimolecular transformations. acs.org A key intermediate predicted in the thermal decomposition is an N-heterocyclic carbene, which was not previously considered. acs.org For the parent compound, the dominant decomposition pathway is the unimolecular elimination of N₂, with a calculated effective activation energy of 36.2 kcal/mol. acs.org The products of decomposition are not just gases; they can be valuable reagents for synthesizing other novel substances. researchgate.netcolab.ws

| Tetrazole Derivative Type | Decomposition Temperature (°C) | Key Observation | Reference |

|---|---|---|---|

| General Tetrazole Compounds | 190 - 240 | Exothermic decomposition of the tetrazole ring. | researchgate.net |

| Asymmetric N,N-bridged Tetrazoles | 120 - 267 | Stability depends on the specific bridging structure. | at.ua |

| 5-Nitro-2-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethyl]-2H-tetrazole | 176 (Onset) | A large interval between melting point (100 °C) and decomposition. | researchgate.net |

| 5-(5-Amino-2H-1,2,3-triazol-4yl)-1H-tetrazole derivative | >223 | High thermal stability, comparable to RDX. | at.ua |

The photochemistry of tetrazoles is rich and serves as a versatile tool in synthetic organic chemistry. researchgate.netmdpi.comnih.gov The primary photochemical event for tetrazole derivatives upon UV irradiation is the cleavage of the heterocyclic ring. researchgate.netmdpi.com This process typically involves the extrusion of a molecule of nitrogen (N₂) and the formation of highly reactive intermediates. mdpi.com

For 2,5-disubstituted tetrazoles, such as an N-substituted derivative of this compound, photolysis leads to the generation of a nitrile imine. researchgate.net The structure of the substituents and the solvent choice strongly influence the subsequent reaction pathways and the final photoproducts. mdpi.com The photodecomposition of the unsubstituted tetrazole ring, for instance, has been shown to produce a variety of products, including nitrilimine, diazomethane, carbodiimide, and cyanamide. researchgate.netmdpi.com

These photochemically generated intermediates can be trapped or used in situ for further reactions. nih.gov A significant application is the photoinduced 1,3-dipolar cycloaddition, where the nitrile imine intermediate reacts with an alkene to form pyrazoline derivatives. researchgate.net This strategy allows for the construction of complex heterocyclic systems under mild conditions. researchgate.netrsc.org The efficiency of the initial photochemical activation is dictated by the chromophore moiety of the tetrazole derivative. researchgate.net

Applications of 5 Propyl 2h Tetrazole in Contemporary Research

Medicinal Chemistry and Pharmaceutical Research

The tetrazole ring system, including its 5-propyl substituted variant, is a cornerstone in modern drug discovery and development. Its utility stems from its ability to mimic other functional groups, act as a stable core for building complex molecules, and exhibit a wide range of biological activities.

A primary application of 5-substituted tetrazoles, such as 5-Propyl-2H-tetrazole, in medicinal chemistry is as a bioisostere for the carboxylic acid group. acs.orgderpharmachemica.comdrughunter.com Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physical and chemical properties to improve the compound's pharmacological profile. drughunter.com The tetrazole ring is considered a non-classical bioisostere of the carboxylic acid moiety. acs.orgu-tokyo.ac.jp

This replacement is favorable for several reasons:

Similar Acidity: The pKa of 5-substituted tetrazoles (around 4.5-4.9) is comparable to that of carboxylic acids (around 4.2-4.4), allowing it to maintain similar ionic interactions with biological targets. acs.orgdrughunter.com

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to the carboxylic acid group, which can lead to improved pharmacokinetic properties of a drug candidate. acs.orgderpharmachemica.com

Increased Lipophilicity: Tetrazoles are typically more lipophilic than their carboxylic acid counterparts. drughunter.com While this doesn't always translate to better membrane permeability due to strong hydrogen bonding with water, it can enhance binding affinity to target receptors. drughunter.com

Spatial Arrangement: The spatial arrangement of the nitrogen atoms in the tetrazole ring mimics the geometry of the carboxylate group, allowing for similar interactions with receptor binding sites. acs.org

The successful application of tetrazoles as carboxylic acid bioisosteres is exemplified in numerous approved drugs, where this substitution has led to enhanced potency and better in vivo performance. drughunter.com For instance, in the development of angiotensin II receptor antagonists, replacing a carboxylic acid with a tetrazole ring resulted in a tenfold increase in potency. drughunter.com

Furthermore, 1,5-disubstituted tetrazoles can act as effective bioisosteres for the cis-amide bond in peptidomimetics, expanding their utility in modifying peptide-based drug candidates. acs.org This highlights the versatility of the tetrazole scaffold in addressing various challenges in drug design, including improving absorption, distribution, metabolism, and excretion (ADME) properties. acs.org

Beyond their role as bioisosteres, tetrazole derivatives, including those with a 5-propyl substituent, are actively explored as lead compounds and pharmacophores in the discovery of new drugs. acs.orgderpharmachemica.com A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The tetrazole ring itself can serve as a crucial pharmacophoric element, participating in key interactions with biological targets such as enzymes and receptors.

The unique electronic and steric properties imparted by the propyl group in this compound make it a valuable building block in the synthesis of compound libraries for high-throughput screening. acs.org This allows for the rapid identification of new chemical entities with desired biological activities. The stable nature of the tetrazole ring ensures that the core structure remains intact while various substituents can be introduced to modulate activity and selectivity. acs.org

Research has shown that the incorporation of tetrazole moieties into molecular structures can lead to a diverse range of pharmacological effects. derpharmachemica.com This has spurred the synthesis and evaluation of numerous tetrazole-containing compounds against a wide array of diseases.

Derivatives of this compound have been investigated for several specific biological activities, demonstrating the broad therapeutic potential of this chemical scaffold.

Tetrazole derivatives are well-established in the treatment of hypertension, with several angiotensin II receptor blockers (ARBs) containing a tetrazole ring. phmethods.netiajps.com These drugs, such as losartan (B1675146) and irbesartan, effectively lower blood pressure by blocking the action of angiotensin II, a potent vasoconstrictor. drughunter.comphmethods.netiajps.com The tetrazole moiety in these molecules often serves as a bioisosteric replacement for a carboxylic acid, contributing to their high affinity for the AT1 receptor. drughunter.com

Studies have shown that novel synthesized tetrazole derivatives exhibit significant antihypertensive effects in animal models. For instance, a series of 5-nitro-benzimidazoles bearing a biphenyl (B1667301) tetrazole moiety demonstrated angiotensin II receptor antagonistic activity. chalcogen.ro The development of new tetrazole-containing compounds continues to be an active area of research in the quest for more effective and safer antihypertensive agents. globalresearchonline.net

The tetrazole nucleus is a key feature in many compounds exhibiting a broad spectrum of antimicrobial activity. derpharmachemica.comphmethods.net Derivatives have been synthesized and tested against various pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity: In vitro studies have demonstrated the effectiveness of tetrazole derivatives against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. derpharmachemica.com The antimicrobial activity can be modulated by altering the substituents on the tetrazole ring. For example, certain synthesized tetrazole derivatives have shown significant antibacterial properties. researchgate.net

Antifungal Activity: Several tetrazole-containing compounds have displayed potent antifungal activity against various fungal strains, including Aspergillus species and Candida albicans. derpharmachemica.comnih.govnih.gov The search for new antifungal agents is critical due to the rise of resistant fungal infections, and tetrazoles represent a promising class of compounds in this area. nih.gov

Antiviral Activity: 5-Substituted 1,2,3,4-tetrazoles have also been reported to possess antiviral properties. derpharmachemica.com For example, 5-(phosphonomethyl)-1H-tetrazole has shown inhibitory activity against the DNA polymerase of Herpes Simplex Virus-1 (HSV-1).

The following table summarizes the antimicrobial activity of some tetrazole derivatives against selected pathogens:

| Derivative | Activity Type | Target Pathogen | Potency (MIC in µg/mL) |

| N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide | Antibacterial | Bacillus subtilis | 100 |

| N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide | Antibacterial | Pseudomonas aeruginosa | 125 |

| 5-(4-methoxyphenyl)-1H-tetrazole | Antibacterial | Bacillus subtilis | 100 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Derivatives of tetrazole have demonstrated significant anti-inflammatory and analgesic (pain-relieving) properties in various preclinical studies. derpharmachemica.comphmethods.net The development of potent anti-inflammatory drugs with fewer side effects than currently available treatments is a major goal in pharmaceutical research. nih.gov

Researchers have synthesized novel tetrazole derivatives and evaluated their anti-inflammatory effects using models such as carrageenan-induced paw edema in rats. nih.gov Some of these synthesized compounds have exhibited anti-inflammatory activity comparable to the standard drug diclofenac. nih.gov For example, a pyrazole (B372694) derivative containing a tetrazole ring, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole, has been shown to have anti-inflammatory and analgesic effects. cdnsciencepub.com The mechanism of action for these effects is being investigated and may involve pathways such as the nitric oxide/cGMP system. cdnsciencepub.com

Targeted Biological Activities of this compound Derivatives

Anticancer and Antineoplastic Investigations

The tetrazole scaffold, particularly the this compound moiety and its derivatives, has emerged as a significant area of interest in anticancer research. The unique structural and physicochemical properties of tetrazoles make them attractive for designing novel therapeutic agents. They are often considered bioisosteric replacements for carboxylic acids, offering potential improvements in metabolic stability and pharmacokinetic profiles. vu.edu.aunih.govresearchgate.net

Research into 5-substituted tetrazole derivatives has revealed promising antiproliferative activities against various human cancer cell lines. For instance, certain derivatives have demonstrated significant inhibitory effects on cell lines such as HepG2 (liver carcinoma), A549 (lung adenocarcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). nih.gov Some compounds have exhibited IC50 values below 10 μM, indicating potent anticancer activity.

One of the key mechanisms of action for some anticancer tetrazole derivatives is the inhibition of tubulin polymerization. nih.govmdpi.com By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells. nih.govmdpi.com Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the tetrazole and associated aryl rings are critical for antiproliferative activity. nih.gov For example, 1,5-diaryl substituted tetrazoles have been identified as potent inhibitors of tubulin polymerization. nih.gov

Furthermore, some tetrazole derivatives have been investigated as inhibitors of protein arginine methyltransferase 1 (PRMT1), an enzyme implicated in various cancers. nih.gov By targeting the substrate arginine-binding site on PRMT1, specific 1-substituted 1H-tetrazole derivatives have shown significant inhibitory effects. nih.gov The most potent inhibitors in these studies displayed non-competitive inhibition patterns and high selectivity for PRMT1 over other related enzymes. nih.gov

The development of new synthetic methodologies has facilitated the creation of diverse libraries of tetrazole derivatives for anticancer screening. nih.govchalcogen.ro These efforts continue to yield novel compounds with potential for further development as targeted cancer therapies. nih.govsemanticscholar.org

Table 1: Anticancer Activity of Selected Tetrazole Derivatives

| Cell Line | Derivative Type | Observed Effect | Reference |

| HepG2 (Liver Carcinoma) | 5-substituted tetrazole | Significant inhibition, IC50 < 10 μM | |

| A549 (Lung Adenocarcinoma) | 5-substituted tetrazole | Significant inhibition, IC50 < 10 μM | |

| HT-29 (Colon Cancer) | 1,5-diaryl substituted tetrazole | In vivo tumor growth reduction | nih.gov |

| HeLa (Cervical Cancer) | N-Mannich base of tetrazole | Cytotoxic activity | nih.gov |

| MCF-7 (Breast Cancer) | N-Mannich base of tetrazole | Cytotoxic activity | nih.gov |

| SK-OV-3 (Ovarian Cancer) | 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole | Selective activity, Growth % of 34.94 | chalcogen.ro |

Other Therapeutic Areas (e.g., anti-allergic, antidiabetic, anticonvulsant, anti-Alzheimer's)

Beyond cancer, the this compound scaffold and its analogs have demonstrated potential in a variety of other therapeutic areas, underscoring the versatility of the tetrazole ring in medicinal chemistry. researchgate.netresearchgate.net

Antidiabetic Activity: Tetrazole derivatives have been extensively investigated for their potential as antidiabetic agents. nih.govresearchgate.netmdpi.comencyclopedia.pub A notable area of research is their function as peroxisome proliferator-activated receptor γ (PPARγ) agonists. researchgate.netmdpi.com For example, a series of 5-(4-alkoxyphenylalkyl)-1H-tetrazole derivatives showed potent glucose and lipid-lowering activities in diabetic animal models. nih.govresearchgate.net One lead compound, 5-[3-[6-(5-methyl-2-phenyl-4-oxazolylmethoxy)-3-pyridyl]propyl]-1H-tetrazole, exhibited significantly higher potency than the established drug pioglitazone (B448) hydrochloride. researchgate.netmdpi.com The mechanism is attributed to its strong agonistic activity for PPARγ, which enhances insulin (B600854) sensitivity. researchgate.net

Anti-allergic Activity: The tetrazole moiety is a feature in several anti-allergic medications. researchgate.netresearchgate.netscielo.org.za Research has explored tetrazole derivatives for their antihistaminic properties, contributing to the development of treatments for allergic conditions. encyclopedia.pub

Anticonvulsant Activity: Derivatives of tetrazole have been reported to possess anticonvulsant properties, suggesting their potential for the treatment of epilepsy and other seizure disorders. chalcogen.ro

Anti-Alzheimer's Disease Activity: The application of tetrazole-containing compounds in the context of neurodegenerative diseases, such as Alzheimer's disease, is an emerging area of research. vu.edu.auresearchgate.net Their ability to interact with various biological targets makes them candidates for developing novel therapies. researchgate.net

The broad spectrum of biological activities associated with tetrazole derivatives highlights their importance as a "magic moiety" in drug design. researchgate.net

Table 2: Investigated Therapeutic Applications of this compound Analogs

| Therapeutic Area | Target/Mechanism | Investigated Derivatives | Reference |

| Antidiabetic | PPARγ agonism, α-amylase inhibition | 5-(4-alkoxyphenylalkyl)-1H-tetrazoles | researchgate.netmdpi.com |

| Anti-allergic | Antihistaminic properties | General tetrazole derivatives | researchgate.netresearchgate.netscielo.org.za |

| Anticonvulsant | Not specified | General tetrazole derivatives | chalcogen.ro |

| Anti-Alzheimer's | Not specified | General tetrazole derivatives | vu.edu.auresearchgate.net |

Structure-Activity Relationship (SAR) Studies for this compound Bioisosteres

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For bioisosteres of this compound, SAR studies have been crucial in elucidating the structural requirements for various biological activities. nih.govnih.gov The tetrazole ring, being a bioisosteric replacement for the carboxylic acid group, offers advantages in terms of metabolic stability and lipophilicity, which can enhance drug absorption. bbau.ac.in

In the context of anticancer agents targeting tubulin, SAR analyses of 1,5-diaryl substituted tetrazoles have revealed key insights. nih.gov The nature and substitution pattern of the aryl rings at both the N-1 and C-5 positions of the tetrazole ring significantly influence antiproliferative activity. For instance, studies have shown that compounds bearing a 4-ethoxyphenyl group at either the N-1 or C-5 position of the tetrazole ring exhibit maximal activity against various cancer cell lines. nih.gov The relative orientation of the aryl rings and the electronic properties of the substituents are critical for effective binding to the colchicine site of tubulin. nih.govmdpi.com

For tetrazole derivatives acting as PRMT1 inhibitors, SAR studies have indicated that the substituent at the 1-position of the 1H-tetrazole ring plays a vital role in inhibitory potency. nih.gov These studies, often supported by molecular dynamic simulations, help in understanding the binding modes of these inhibitors at the substrate arginine-binding site of the enzyme. nih.gov

The systematic modification of the substituents on the tetrazole ring and any associated scaffolds allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. researchgate.net These studies are essential for the rational design of more effective therapeutic agents based on the this compound framework. researchgate.net

Rational Drug Design and Optimization Incorporating this compound Moieties

Rational drug design is an inventive process that leverages the knowledge of a biological target's structure and function to create new, effective, and selective drug molecules. slideshare.netnih.govmlsu.ac.in The this compound moiety is a valuable building block in this process due to its favorable physicochemical properties, including its role as a metabolically stable bioisostere of a carboxylic acid. researchgate.netbbau.ac.in

The design process often begins with identifying a lead compound that shows some desired biological activity. nih.gov Through computational methods like molecular docking and quantitative structure-activity relationship (QSAR) analysis, the interactions between the lead compound and its biological target are studied. nih.govnih.gov This information guides the modification of the lead structure to enhance its affinity, selectivity, and pharmacokinetic profile. nih.gov